molecular formula C14H21N3O B3308276 N-(3-aminophenyl)-2-(azepan-1-yl)acetamide CAS No. 937627-48-0

N-(3-aminophenyl)-2-(azepan-1-yl)acetamide

Cat. No. B3308276
CAS RN: 937627-48-0
M. Wt: 247.34 g/mol
InChI Key: ICJJXBMTHUXEEP-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-2-(azepan-1-yl)acetamide, also known as NAPAA, is an organic compound with a wide range of scientific applications. It is a white crystalline solid with a molecular weight of 199.21 g/mol and a melting point of 115-117°C. NAPAA has been extensively studied for its potential use in drug synthesis, biochemical research, and medical applications.

Scientific Research Applications

Advanced Oxidation Processes for Environmental Remediation

A study highlights the use of advanced oxidation processes (AOPs) for the degradation of various compounds, including acetaminophen (ACT), from aqueous media. This research is relevant as it discusses the degradation pathways, by-products, and biotoxicity of these compounds, which include acetamide as a by-product. The findings may contribute to enhancing the degradation of ACT and similar compounds through AOP systems, with implications for environmental protection and remediation efforts (Qutob et al., 2022).

Carcinogenic Potential and Chemical Evaluation

Research on thiophene analogues of carcinogens, including acetamides, has evaluated the potential carcinogenicity of these compounds. This study synthesized and assessed thiophene analogues for their carcinogenic potential in vitro, contributing to the understanding of chemical safety and toxicology related to acetamide derivatives (Ashby et al., 1978).

Pharmacological Significance of Azepane-based Motifs

Azepane-based compounds, including N-(3-aminophenyl)-2-(azepan-1-yl)acetamide, have shown a variety of pharmacological properties. A critical review of azepane-based compounds discusses their structure-activity relationship, molecular docking studies, and a wide range of therapeutic applications, such as anti-cancer, anti-tubercular, anti-Alzheimer's disease, antimicrobial agents, and more. This review underscores the potential of azepane-based drugs in treating numerous diseases (Zha et al., 2019).

Molecular Mechanisms of Related Compounds

A comprehensive review on acetaminophen-induced liver injury sheds light on the molecular mechanisms underlying the toxicity of related acetamide compounds. The review elaborates on hepatocyte necrosis, sterile inflammation, and hepatocyte regeneration as key mechanisms involved in drug-induced liver injuries. Understanding these mechanisms is crucial for the development of safer therapeutic agents and treatment strategies (Cai et al., 2022).

properties

IUPAC Name

N-(3-aminophenyl)-2-(azepan-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c15-12-6-5-7-13(10-12)16-14(18)11-17-8-3-1-2-4-9-17/h5-7,10H,1-4,8-9,11,15H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJJXBMTHUXEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC(=O)NC2=CC=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-aminophenyl)-2-(azepan-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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